molecular formula C25H32O7 B5198288 5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOL]-6'-YL BENZOATE

5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOL]-6'-YL BENZOATE

Cat. No.: B5198288
M. Wt: 444.5 g/mol
InChI Key: DNPZOTRCZLEXQU-UHFFFAOYSA-N
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Description

5’-{1,4-DIOXASPIRO[45]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE typically involves multiple steps. One common approach is the use of 1,4-dioxaspiro[4.5]decan-2-one as a starting material . This compound can undergo various reactions, such as Wittig reactions and Diels-Alder reactions, to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5’-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5’-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action for 5’-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2’-FURO[2,3-D][1,3]DIOXOL]-6’-YL BENZOATE involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-{1,4-DIOXASPIRO[4

Properties

IUPAC Name

[5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O7/c26-22(17-10-4-1-5-11-17)28-20-19(18-16-27-24(30-18)12-6-2-7-13-24)29-23-21(20)31-25(32-23)14-8-3-9-15-25/h1,4-5,10-11,18-21,23H,2-3,6-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZOTRCZLEXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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